Product packaging for Chlorpromazine-13C,d3 Hydrochloride(Cat. No.:CAS No. 1329612-87-4)

Chlorpromazine-13C,d3 Hydrochloride

Cat. No.: B583478
CAS No.: 1329612-87-4
M. Wt: 359.332
InChI Key: FBSMERQALIEGJT-SPZGMPHYSA-N
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Description

Chlorpromazine-13C,d3 Hydrochloride is a chemical reference standard belonging to the phenothiazine class of typical antipsychotics. This stable isotope-labeled analog, with carbon-13 and deuterium substitutions on the dimethylamino group, is specifically designed for use in quantitative mass spectrometry-based analyses. Its primary research application is as an internal standard for the precise and accurate quantification of native chlorpromazine and its metabolites in complex biological matrices, thereby enhancing the reliability of pharmacokinetic, metabolism, and bioequivalence studies. The parent compound, chlorpromazine, is a first-generation antipsychotic whose therapeutic and research effects are primarily attributed to its action as a dopamine receptor antagonist. It exerts its influence by blocking postsynaptic D2 dopamine receptors in the mesocortical pathway of the brain. Furthermore, its broad receptor profile includes antagonism of serotonin (5-HT2), histamine (H1), alpha-adrenergic, and muscarinic acetylcholine receptors, which contributes to both its secondary therapeutic effects and its side-effect profile. Researchers utilize this labeled standard to investigate these mechanisms and the drug's behavior in various experimental models. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20Cl2N2S B583478 Chlorpromazine-13C,d3 Hydrochloride CAS No. 1329612-87-4

Properties

IUPAC Name

3-(2-chlorophenothiazin-10-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSMERQALIEGJT-SPZGMPHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Characterization of Chlorpromazine 13c,d3 Hydrochloride

Isotopic Labeling Strategies for Phenothiazine (B1677639) Derivatives

The synthesis of isotopically labeled phenothiazine derivatives like chlorpromazine (B137089) requires strategic introduction of stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (D or ²H). creative-proteomics.comnih.gov These methods are designed to place the isotopic labels at specific, stable positions within the molecule to prevent their loss during metabolic processes or chemical reactions.

Targeted Carbon-13 Enrichment Techniques

Targeted Carbon-13 enrichment in phenothiazine derivatives is typically achieved by incorporating ¹³C-labeled precursors into the synthetic route. nih.govresearchgate.net For Chlorpromazine-13C,d3 Hydrochloride, the ¹³C atom is strategically placed within the N,N-dimethylaminopropyl side chain.

A common strategy involves the use of ¹³C-labeled iodomethane (B122720) (¹³CH₃I) in the final steps of the synthesis. google.com This approach allows for the efficient introduction of the carbon isotope into the methyl groups of the dimethylamino function. The synthesis might start from a precursor molecule, norchlorpromazine (B73236), which lacks the methyl groups on the side-chain nitrogen. The reaction of norchlorpromazine with ¹³C-labeled methyl iodide introduces the ¹³C isotope at the desired position.

Another approach involves building the side chain from smaller, ¹³C-enriched building blocks. nih.gov For instance, a ¹³C-labeled propanol (B110389) derivative could be used early in the synthesis to construct the three-carbon chain with the isotopic label already in place. However, the use of labeled iodomethane is often more direct and cost-effective.

The choice of the specific ¹³C-labeled precursor is critical and depends on factors such as commercial availability, cost, and the efficiency of its incorporation into the final molecule. researchgate.net

Deuterium Incorporation via Hydrogen-Deuterium Exchange Reactions and Precursor Synthesis

Deuterium labeling in this compound is focused on the N,N-dimethylaminopropyl side chain, resulting in a d3 label. This can be achieved through two primary methods: hydrogen-deuterium (H-D) exchange reactions or by using deuterated precursors in the synthesis. acs.orgnih.gov

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms from a deuterium source, such as deuterium oxide (D₂O), under specific reaction conditions. acs.org For the N-alkyl side chain of chlorpromazine, this can be challenging to achieve with high specificity and may require the use of a catalyst, such as a ruthenium or palladium complex, to facilitate the exchange at the desired positions. nih.govgoogle.com

Precursor Synthesis: A more controlled and common method is to use a deuterated precursor. For the synthesis of Chlorpromazine-13C,d3, a deuterated N,N-dimethylaminopropyl chloride can be synthesized first and then coupled to the phenothiazine core. The deuterium atoms are introduced into the dimethylamino group. For instance, reduction of appropriate amide or ester precursors with a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄) is a well-established method for incorporating deuterium into alkyl chains. nih.govnih.gov This method offers high isotopic purity at specific positions. nih.gov For example, a precursor containing a carbonyl group can be reduced with LiAlD₄ to introduce two deuterium atoms on the adjacent carbon.

The synthesis of a d3-labeled dimethylamino group can be achieved by using d3-methyl iodide in a methylation reaction. This ensures the precise incorporation of three deuterium atoms.

Advanced Synthetic Pathways for this compound Production

The production of this compound involves multi-step organic synthesis that must be carefully designed to maximize the incorporation of the isotopic labels while ensuring high chemical purity of the final product. Current time information in Bangalore, IN.numberanalytics.com

A plausible synthetic route starts with the appropriate chlorophenothiazine core. The key step is the alkylation of the phenothiazine nitrogen with a pre-synthesized, isotopically labeled N,N-dimethylaminopropyl chloride (or a similar reactive derivative). This side chain would contain both the ¹³C and the three deuterium atoms.

The synthesis of the labeled side-chain itself is a critical component. For example, starting with a suitable precursor, a ¹³C-labeled carbon can be introduced, followed by methylation using a deuterated methylating agent (e.g., d3-methyl iodide) to introduce the three deuterium atoms. The resulting labeled side-chain is then activated (e.g., by conversion to a chloride) and reacted with the chlorophenothiazine core. The final product is then converted to its hydrochloride salt.

Chemical Reaction Optimization for Isotopic Yield and Purity

Optimizing the chemical reactions is crucial for maximizing the yield and purity of the final isotopically labeled compound, which is often produced in small quantities and at a high cost. acs.org Key parameters that are typically optimized include:

Reaction Conditions: Temperature, reaction time, and pressure are carefully controlled to drive the reaction to completion and minimize the formation of byproducts. numberanalytics.com

Reagents and Catalysts: The choice and stoichiometry of reagents, including the isotopically labeled precursors, are critical. The use of efficient catalysts can improve reaction rates and selectivity.

Solvent: The solvent can significantly influence the reaction's outcome. The choice of solvent is based on the solubility of the reactants and its compatibility with the reaction conditions.

Purification: After the reaction, the product must be purified to remove any unreacted starting materials, byproducts, and impurities. Techniques like column chromatography and recrystallization are commonly employed. researchgate.net

Design of Experiments (DoE) is a statistical approach that can be systematically used to optimize multiple reaction variables simultaneously to achieve the highest possible yield and purity. acs.org

Scalability Considerations in Labeled Compound Synthesis

Scaling up the synthesis of isotopically labeled compounds from the laboratory bench to a larger production scale presents several challenges. silantes.comleading-minds-network.com

Cost and Availability of Labeled Precursors: Isotopically labeled starting materials are significantly more expensive than their unlabeled counterparts. Efficient use of these materials is paramount.

Process Safety: As the scale of the reaction increases, safety considerations become more critical. A thorough risk assessment is necessary for all steps of the process.

Equipment: Larger-scale synthesis may require specialized equipment that can handle the specific reaction conditions and ensure containment of the labeled materials.

Consistency and Quality Control: Maintaining batch-to-batch consistency and ensuring the high purity of the final product are essential. This requires robust process controls and analytical monitoring. leading-minds-network.com

Rigorous Characterization of Isotopic Purity and Chemical Identity

The final product, this compound, must be rigorously characterized to confirm its chemical identity, chemical purity, and isotopic enrichment. symeres.comnih.gov This is typically achieved using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic purity of the labeled compound. nih.govjcbms.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the exact mass can be determined, confirming the incorporation of the desired number of ¹³C and deuterium atoms. The isotopic distribution pattern in the mass spectrum provides a clear signature of the labeling. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the chemical structure and the precise location of the isotopic labels. nmr-bio.comacs.org

¹³C NMR: Carbon-13 NMR is used to confirm the position of the ¹³C label. chemicalbook.comnih.gov The enriched carbon atom will show a significantly enhanced signal. Coupling between the ¹³C label and adjacent protons or deuterium atoms can provide further structural confirmation. acs.orgrsc.org

2D NMR techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between protons and carbons, further confirming the position of the isotopic labels. acs.org

The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its suitability for its intended applications.

Mass Spectrometry-Based Purity Assessment

Mass spectrometry (MS) is a fundamental technique for assessing the purity of this compound, particularly its isotopic enrichment. High-resolution mass spectrometry is employed to confirm the incorporation of the stable isotopes and to ensure the absence of significant amounts of the unlabeled compound or other isotopic variants. vulcanchem.comaxios-research.com

Quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies on the distinct mass-to-charge (m/z) ratio of the labeled internal standard compared to the analyte. nih.govresearchgate.net For Chlorpromazine-13C,d3, the precursor ion [M+H]⁺ would be expected at a different m/z value than that of unlabeled chlorpromazine, allowing for clear differentiation and quantification. nju.edu.cn The purity is often reported to be greater than 95%. lgcstandards.comlgcstandards.com

Table 1: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₁₆¹³CH₁₇D₃Cl₂N₂S lgcstandards.com
Molecular Weight 359.34 lgcstandards.comlgcstandards.com
Isotopic Purity >95% lgcstandards.comlgcstandards.com
Primary MS Technique LC-MS/MS nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the precise location of the isotopic labels within the this compound molecule. vulcanchem.comtandfonline.com Both ¹H NMR and ¹³C NMR are utilized to confirm the molecular structure and the position of the ¹³C and deuterium atoms.

In the ¹H NMR spectrum of this compound, the signal corresponding to the N,N-dimethyl protons would be significantly reduced or absent due to the substitution of protons with deuterium. The remaining signals in the spectrum would correspond to the protons on the phenothiazine ring system and the propyl side chain, confirming their structural integrity. tandfonline.com

The ¹³C NMR spectrum provides definitive evidence of the ¹³C label's position. chemicalbook.com A significantly enhanced signal would be observed for the carbon atom of the labeled methyl group attached to the nitrogen atom. lgcstandards.comchemicalbook.com The chemical shifts of the other carbon atoms in the molecule can be compared to the known spectrum of unlabeled chlorpromazine to ensure the rest of the structure is correct. chemicalbook.comguidechem.com

Table 2: NMR Spectroscopy Data for Isotopic Position Verification

Spectroscopy Type Expected Observation for this compound Reference
¹H NMR Reduced or absent signal for the N,N-dimethyl protons. tandfonline.com
¹³C NMR Enhanced signal for the labeled methyl carbon. chemicalbook.com

Chromatographic Purity Evaluation

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are employed to assess the chemical purity of this compound. lgcstandards.comlgcstandards.comiaea.org HPLC separates the labeled compound from any impurities, including starting materials, byproducts of the synthesis, or degradation products.

The purity is determined by analyzing the chromatogram, where the main peak corresponds to this compound. The area of this peak relative to the total area of all peaks in the chromatogram gives the percentage purity. For use as an analytical standard, a high chemical purity, typically greater than 95%, is required. lgcstandards.comlgcstandards.com The use of a suitable stationary phase, such as a C18 column, and an appropriate mobile phase ensures effective separation and accurate purity assessment. researchgate.net

Table 3: Chromatographic Purity Data

Technique Typical Purity Specification Key Application
HPLC >95% lgcstandards.comlgcstandards.com Determination of chemical purity and separation from impurities.

Advanced Bioanalytical and Analytical Chemistry Applications of Chlorpromazine 13c,d3 Hydrochloride

Development of Quantitative Bioanalytical Assays Using Isotopic Internal Standards

The use of stable isotope-labeled internal standards, such as Chlorpromazine-13C,d3 Hydrochloride, is a superior strategy in quantitative bioanalytical assays. nih.govnju.edu.cn These standards are crucial for correcting variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. iaea.orgwaters.comscispace.com

An internal standard is added in a known quantity to all samples, calibrators, and quality controls. By using the ratio of the analyte's peak response to the internal standard's peak response for quantification, instead of the analyte's absolute peak area, variations introduced during the analytical process can be effectively normalized. iaea.org This approach significantly improves the precision and accuracy of the assay. scispace.com

This compound is particularly effective because it co-elutes with the unlabeled chlorpromazine (B137089), meaning they behave almost identically during chromatography and ionization. waters.com This co-elution is critical for compensating for matrix effects, which can be a significant source of imprecision in quantitative analyses. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Chlorpromazine and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov The development of LC-MS/MS methods for chlorpromazine and its metabolites, such as 7-hydroxychlorpromazine, N-monodesmethylchlorpromazine, and chlorpromazine sulfoxide, has been greatly facilitated by the use of this compound as an internal standard. nih.govnih.gov

In these methods, a liquid chromatograph separates the compounds of interest from the complex biological matrix. nih.gov The separated compounds are then introduced into a tandem mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity and sensitivity of the method by focusing on particular ion transitions for both the analyte and the internal standard. nih.govjcbms.org

The application of this compound in LC-MS/MS assays allows for the accurate quantification of chlorpromazine and its metabolites in various biological matrices, including plasma, serum, urine, and liver microsomes. nih.govnih.govsigmaaldrich.com

Optimization of Matrix Effects and Ionization Suppression/Enhancement Mitigation

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, potentially affecting the accuracy, precision, and sensitivity of the method. nih.govlongdom.org These effects arise from co-eluting endogenous components in the sample matrix that interfere with the ionization of the target analyte. longdom.orgchromatographyonline.com

The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to mitigate matrix effects. waters.com Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. waters.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression or enhancement can be compensated for. iaea.org

In addition to using an isotopic internal standard, other strategies to minimize matrix effects include optimizing sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. nih.govlongdom.org Chromatographic conditions can also be optimized to separate the analyte from matrix interferences. chromatographyonline.com

Method Validation Parameters: Selectivity, Accuracy, Precision, and Recovery

For a bioanalytical method to be considered reliable, it must undergo a thorough validation process. The key validation parameters include selectivity, accuracy, precision, and recovery. nju.edu.cnnih.gov

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov The use of a specific internal standard like this compound and MRM in LC-MS/MS contributes to high selectivity. nih.govjcbms.org

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentration levels. omicsonline.org The use of an isotopic internal standard helps to improve accuracy. scispace.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). omicsonline.org Intra-day and inter-day precision are evaluated to assess the method's reproducibility. nih.gov

Recovery is the efficiency of the extraction procedure in removing the analyte from the sample matrix. nih.gov It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

A study on the determination of chlorpromazine and its metabolites in animal-derived foods reported satisfactory recoveries ranging from 72% to 117%. nju.edu.cn Another study on antipsychotics in plasma showed mean extraction recoveries between 82.75% and 100.96%. nih.gov

Role as a Reference Standard in Pharmaceutical Analysis

Beyond its role as an internal standard in bioanalytical assays, this compound also serves as a crucial reference standard in pharmaceutical analysis. lgcstandards.comsigmaaldrich.com Reference standards are highly purified compounds used as a benchmark for confirming the identity and purity of a substance and for calibrating analytical instruments.

Calibration Curve Generation and Quantitative Accuracy Enhancement

In quantitative analysis, a calibration curve is essential for determining the concentration of an analyte in an unknown sample. jcbms.org This curve is generated by plotting the response of the analytical instrument against a series of known concentrations of a reference standard. jcbms.orgomicsonline.org

The use of this compound in the preparation of calibrators and quality control samples ensures the accuracy of the calibration curve. nih.govnju.edu.cnjcbms.org By using an isotopically labeled standard, any potential variability in the analytical process is minimized, leading to a more accurate and reliable quantification of chlorpromazine in pharmaceutical formulations. jcbms.org

The linearity of the calibration curve, indicated by the correlation coefficient (R²), is a critical parameter in method validation. nju.edu.cn A high correlation coefficient, typically greater than 0.99, demonstrates a direct proportional relationship between the concentration and the instrument response over a defined range. nju.edu.cn

Interactive Data Table: Representative Linearity Data for Chlorpromazine Analysis

AnalyteMatrixConcentration Range (ng/mL)Correlation Coefficient (R²)Reference
ChlorpromazineHuman Plasma0.5 - 200>0.99 researchgate.net
ChlorpromazineAnimal-derived foods1 - 400 µg/kg>0.999 nju.edu.cn
ChlorpromazinePharmaceutical Solution0.15 - 400>0.9988 rsc.org
ChlorpromazineHuman Plasma2.0 - 500>0.998 researchgate.net

Quality Control Applications for Chlorpromazine and its Analogues

In the pharmaceutical industry, quality control (QC) is paramount to ensure the safety and efficacy of drug products. This compound plays a vital role in the quality control of chlorpromazine and its analogues.

It is used to prepare QC samples at various concentration levels (low, medium, and high) to monitor the performance of the analytical method during routine analysis. nih.gov These QC samples are analyzed alongside the unknown samples to ensure that the method is performing within the established validation parameters of accuracy and precision. nih.gov

Furthermore, as a well-characterized reference material, it can be used in the identification and quantification of impurities and degradation products in chlorpromazine drug substances and drug products, ensuring they meet the stringent requirements of regulatory agencies.

Utilization in Complex Biological Matrix Analysis

The analysis of chlorpromazine in biological matrices is inherently challenging due to the drug's extensive metabolism in the human body, leading to very low concentrations in plasma. nih.govrsc.org Furthermore, the presence of numerous endogenous compounds like proteins, acids, bases, and salts can interfere with the analysis, potentially compromising the accuracy and sensitivity of the results. nih.gov To achieve reliable and precise measurements, a preliminary separation and preconcentration step is often necessary. nih.govrsc.org this compound is instrumental in this context, as it mimics the chemical behavior of the unlabeled analyte during sample preparation and analysis, thereby correcting for any analyte loss or signal variation.

Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Effective sample preparation is crucial for removing interfering substances and concentrating the analyte of interest. nih.gov The most common techniques employed for the extraction of chlorpromazine from biological samples are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases. In a study by Kul and Sagirli (2023), a dispersive liquid-liquid microextraction (DLLME) method was developed for the therapeutic drug monitoring of chlorpromazine in plasma. nih.gov This technique offers the advantage of using small volumes of solvents and a short extraction time. Another variation, hollow fiber liquid phase microextraction (HF-LPME), has also been successfully applied for the extraction of chlorpromazine from biological fluids, demonstrating a high enrichment factor. nih.gov

Solid-Phase Extraction (SPE) utilizes a solid sorbent to selectively retain the analyte from the liquid sample. tandfonline.com Various SPE formats have been developed, including classic cartridges, microextraction by packed sorbent (MEPS), and magnetic solid-phase extraction (MSPE). mdpi.com MEPS is a miniaturized version of SPE that reduces sample and solvent volumes. mdpi.com MSPE employs magnetic nanoparticles as the sorbent, allowing for rapid and efficient extraction. nih.govrsc.org Studies have demonstrated high extraction efficiencies for chlorpromazine using MSPE with 3-chloropropyltriethoxysilane-coated magnetic nanoparticles. nih.govrsc.org

The choice of extraction method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. The use of this compound as an internal standard is compatible with all these techniques, ensuring that any variability in extraction recovery is accounted for.

Below is a table summarizing the recovery rates of chlorpromazine using different extraction techniques as reported in various studies.

Extraction TechniqueMatrixRecovery Rate (%)Reference
Magnetic Solid-Phase ExtractionPharmaceutical Solutions98% rsc.org
Magnetic Solid-Phase ExtractionUrine52% rsc.org
Magnetic Solid-Phase ExtractionSerum33% rsc.org
Liquid-Liquid ExtractionPlasma82.75% - 100.96% nih.gov

Interference Management from Endogenous Compounds and Co-Administered Substances

A significant challenge in bioanalysis is the "matrix effect," which refers to the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. nih.govnih.gov This can lead to either suppression or enhancement of the analytical signal, thereby affecting the accuracy and precision of the quantification. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. symeres.com

Because this compound has nearly identical physicochemical properties to the unlabeled chlorpromazine, it co-elutes during chromatographic separation and experiences the same matrix effects. symeres.comscbt.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and reliable results.

Research has shown that even with efficient sample cleanup, residual matrix components can still cause interference. nih.gov Furthermore, the presence of co-administered drugs can also lead to analytical interference. nih.gov The specificity of mass spectrometry, combined with the use of a stable isotope-labeled internal standard, allows for the selective detection and quantification of chlorpromazine even in the presence of these potential interferences. nih.govrsc.org

The table below illustrates the impact of matrix effects on analytical signals and how an internal standard can mitigate these effects, based on general principles of bioanalysis.

Analytical ScenarioAnalyte SignalInternal Standard SignalAnalyte/IS RatioAccuracy
No Matrix Effect1001001.00High
Ion Suppression70701.00High
Ion Enhancement1301301.00High
No Internal Standard (Ion Suppression)70N/AN/ALow

This demonstrates that regardless of signal suppression or enhancement, the ratio between the analyte and the stable isotope-labeled internal standard remains constant, ensuring the accuracy of the measurement.

Pharmacokinetic and Dispositional Research Utilizing Chlorpromazine 13c,d3 Hydrochloride in Preclinical Models

Assessment of Absorption Dynamics in Experimental Systems

The absorption of chlorpromazine (B137089) is a complex process influenced by the route of administration and significant first-pass metabolism. nih.govnih.gov Studies utilizing isotopically labeled chlorpromazine in preclinical models, such as rats, have provided a clearer picture of these dynamics. Following oral administration, chlorpromazine is readily absorbed from the gastrointestinal tract; however, its bioavailability is variable due to extensive metabolism in the gut mucosa and liver before it reaches systemic circulation. nih.govinchem.org This presystemic metabolism results in significantly lower plasma concentrations of the parent drug compared to intramuscular administration. inchem.org

Distribution Profiling in Animal Tissues and Organs

Chlorpromazine is highly lipophilic, meaning it readily distributes into tissues. nih.gov Preclinical studies in animal models, often facilitated by labeled compounds, have demonstrated wide distribution throughout the body. Following administration, chlorpromazine and its metabolites can be found in various organs, including the liver, kidneys, and brain. inchem.orgnju.edu.cn The high lipid solubility also means that the drug can be stored in body fat and is slowly eliminated. nih.govwikipedia.org

Whole-body autoradiography studies in rats with radiolabeled compounds have shown the highest concentrations of drug-related material in pigmented tissues. fda.gov The use of Chlorpromazine-13C,d3 Hydrochloride in conjunction with advanced analytical techniques like mass spectrometry imaging can provide high-resolution mapping of the drug and its key metabolites within these tissues, offering a more detailed understanding of its distribution profile. This is crucial for correlating tissue concentrations with pharmacological activity and potential toxicity.

Elimination and Excretion Pathway Tracing (e.g., Urine, Feces, Bile)

The elimination of chlorpromazine is extensive, with the drug being heavily metabolized prior to excretion. nih.govdrugbank.com Less than 1% of the administered dose is excreted as the unchanged drug in the urine. inchem.org The majority is eliminated as numerous metabolites, both conjugated and unconjugated, through urine and feces. nih.govinchem.org Biliary excretion also plays a role in the elimination process. inchem.org

Stable isotope labeling with this compound is instrumental in tracing the metabolic and excretory pathways. By analyzing urine, feces, and bile samples from preclinical models, researchers can identify and quantify the full spectrum of metabolites. This includes major metabolites such as chlorpromazine sulfoxide, N-oxide, monodemethylated, didemethylated, and 7-hydroxylated compounds. researchgate.net This detailed metabolic profiling helps to understand the biotransformation processes and the enzymes involved, such as cytochrome P450 isozymes. drugbank.com Some studies have shown that chlorpromazine metabolites can be detected long after discontinuation of the drug. inchem.org

Protein Binding and Plasma Disposition Studies

Chlorpromazine is highly bound to plasma proteins, primarily albumin, with binding percentages reported to be between 90% and 99%. nih.govwikipedia.orgresearchgate.net This extensive protein binding has significant implications for the drug's distribution and availability to target sites. In vivo and in vitro studies in rats have investigated the complexities of chlorpromazine's protein binding. nih.gov

Interestingly, the presence of chlorpromazine metabolites can alter the protein binding of the parent drug. nih.gov For example, in vitro studies have shown that chlorpromazine S-oxide (CPZSO) and chlorpromazine N-oxide (CPZNO) can change the characteristics of chlorpromazine's protein binding. nih.gov The use of this compound allows for the precise measurement of both the free and bound fractions of the drug in plasma, even in the presence of its metabolites. This is critical for constructing accurate pharmacokinetic models and for understanding the relationship between total plasma concentration and the pharmacologically active unbound concentration.

Pharmacokinetic Modeling and Simulation with Isotopic Data in Non-Human Systems

The data generated from studies using this compound are essential for developing and refining physiologically based pharmacokinetic (PBPK) models in non-human systems. nih.gov These models aim to simulate the ADME properties of a drug based on its physicochemical characteristics and the physiological parameters of the animal model. researchgate.net

By incorporating data on absorption rates, tissue distribution, metabolic pathways, and protein binding obtained through stable isotope studies, PBPK models can provide a more accurate prediction of the drug's behavior in the body. nih.govalraziuni.edu.ye These models can be used to simulate drug concentrations in various tissues over time, predict the impact of genetic differences in drug-metabolizing enzymes, and explore potential drug-drug interactions. nih.govalraziuni.edu.ye The use of isotopic data enhances the precision of these models, leading to a better translation of preclinical findings to clinical scenarios.

Interactive Data Table: Key Pharmacokinetic Parameters of Chlorpromazine in Preclinical Models

ParameterSpeciesValueMethodReference
Oral BioavailabilityRat~30% of IM doseComparative Plasma Levels inchem.org
Peak Plasma Concentration (Oral)Rat2-3 hours (range 1.5-8)Plasma Analysis inchem.org
Protein BindingRat>90%In vitro/In vivo Dialysis nih.govnih.gov
Primary Excretion RouteRatUrine and Feces (as metabolites)Metabolite Analysis nih.govinchem.org
Key Metabolizing Enzymes-CYP2D6, CYP1A2, CYP3A4In vitro/In vivo Metabolism Studies drugbank.com

Future Directions and Advanced Research Avenues for Isotopic Pharmaceutical Tracers

Innovations in Isotopic Labeling Technologies and Strategies

The synthesis of isotopically labeled compounds like Chlorpromazine-13C,d3 Hydrochloride is foundational to their use in advanced research. lgcstandards.com Innovations in labeling technologies are focused on improving efficiency, cost-effectiveness, and the ability to introduce isotopes at specific molecular positions. x-chemrx.com

Recent advancements include late-stage functionalization and hydrogen isotope exchange (HIE) reactions. x-chemrx.comeuropa.eu These methods allow for the introduction of deuterium (B1214612) (²H) or carbon-13 (¹³C) into a molecule at a later stage of its synthesis, which is often more efficient than starting with isotopically enriched raw materials. x-chemrx.comhwb.gov.in For instance, techniques like direct hydrogen isotopic exchange can be performed without the need for pre-functionalizing the molecule, making it a more atom-economical approach. x-chemrx.com The use of deuterium-containing reagents derived from heavy water is a particularly efficient method for synthesizing deuterated organic compounds. hwb.gov.in

Furthermore, the development of novel catalysts, such as iridium-based systems and Raney nickel, has expanded the scope and selectivity of isotopic labeling. x-chemrx.comeuropa.eu Flow chemistry is also emerging as a powerful tool, offering precise control over reaction parameters and enhancing the safety and yield of labeling reactions. x-chemrx.com These innovations are crucial for producing complex labeled molecules like this compound, which contains both carbon-13 and deuterium labels. lgcstandards.comalfa-chemistry.com The dual labeling allows researchers to track different parts of the molecule and study its metabolic fate with greater precision. alfa-chemistry.com

Table 1: Innovations in Isotopic Labeling

Technology/StrategyDescriptionRelevance to this compound
Late-Stage Functionalization/HIE Introduction of isotopes in the final steps of synthesis. x-chemrx.comeuropa.euEnables more efficient and cost-effective production.
Novel Catalysts (e.g., Iridium, Raney Nickel) Improves selectivity and efficiency of labeling reactions. x-chemrx.comeuropa.euAllows for precise placement of ¹³C and deuterium atoms.
Flow Chemistry Continuous reaction process offering better control and safety. x-chemrx.comEnhances the scalability and reproducibility of synthesis.
Dual Labeling (¹³C and ²H) Incorporation of two different stable isotopes in one molecule. alfa-chemistry.comProvides more detailed information on metabolic pathways. alfa-chemistry.com

Integration of Labeled Compounds in Systems Biology and Multi-Omics Approaches

Isotopically labeled compounds such as this compound are invaluable in the fields of systems biology and multi-omics, which aim to provide a holistic understanding of biological systems. medchemexpress.com These tracers are particularly instrumental in metabolomics and proteomics.

In metabolomics , stable isotope-labeled compounds are used to trace the metabolic pathways of a drug and its metabolites. hwb.gov.inmdpi.com By introducing this compound into a biological system, researchers can use mass spectrometry to differentiate the labeled drug and its metabolites from endogenous molecules. nih.gov This allows for precise quantification and identification of metabolic products, shedding light on how the drug is processed in the body. nih.gov Isotope-labeling strategies, such as using reagents with light and heavy isotopes, facilitate the relative quantification of metabolites. richardbeliveau.org

In proteomics , labeled compounds can help identify the protein targets of a drug. evotec.com Chemical proteomics approaches, including the use of photoaffinity labeling, can identify direct binding targets and off-targets of a drug in living cells. evotec.com While not a direct application of this compound itself, the principles of isotopic labeling are central to quantitative proteomics techniques like Isotope-Coded Protein Labeling (ICPL), which can be used to study the effects of drugs like clozapine (B1669256) on protein expression in specific cell types. frontiersin.org

High-Throughput Screening Methodologies Utilizing Isotopic Labels

The drug discovery process often involves screening large libraries of compounds to identify potential drug candidates. High-throughput screening (HTS) methodologies that utilize isotopic labels can significantly accelerate this process.

Stable isotope labeling can be combined with mass spectrometry for rapid and sensitive screening assays. nih.govresearchgate.net For example, a high-throughput screen for reactive metabolites can be developed using a mixture of natural and stable-isotope-labeled glutathione. nih.govresearchgate.net This method allows for the rapid identification of compounds that form potentially toxic reactive metabolites. nih.govresearchgate.net

Similarly, isotopically labeled substrates can be used in HTS assays to determine the enantioselectivity of catalysts or to screen for enzyme inhibitors. nih.gov The use of stable isotopic labeled probe substrates in assays like the time-dependent inhibition (TDI) IC50 shift assay enhances throughput by allowing for the combination and simultaneous analysis of sample sets. springernature.com While specific HTS applications for this compound are not widely documented, the underlying principles are highly applicable. For instance, it could be used as an internal standard in HTS assays to quantify the metabolism of other phenothiazine (B1677639) derivatives.

Development of Novel Imaging Techniques for Drug Disposition

Understanding where a drug goes in the body and how it is distributed is crucial for its development. Novel imaging techniques, particularly Positron Emission Tomography (PET), are being developed to visualize drug disposition in real-time. snmjournals.org PET utilizes radiotracers, which are molecules labeled with positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.gov

While this compound is labeled with stable isotopes and not suitable for PET imaging, research with related tracers provides valuable insights. For example, PET studies using [¹⁸F]setoperone have been conducted to examine the binding of chlorpromazine (B137089) to serotonin (B10506) 5-HT2A receptors in the brain. nih.gov These studies have shown a dose-dependent blockade of these receptors by chlorpromazine. nih.gov

The development of novel radiotracers based on the chlorpromazine structure could enable direct visualization of its distribution and target engagement in the brain and other tissues. snmjournals.orgsnmjournals.org The historical use of radiolabeled chlorpromazine to visualize melanoma highlights the potential of such approaches. snmjournals.orgsnmjournals.org Advances in PET technology and the development of new radioligands continue to offer more sensitive and specific ways to study drug disposition in vivo. nih.gov

Bridging Preclinical Isotopic Research to Translational Science Methodologies

A major challenge in drug development is translating findings from preclinical animal models to human clinical trials. Isotopic tracers play a critical role in bridging this gap.

Preclinical studies using compounds like this compound in animal models can provide detailed information on absorption, distribution, metabolism, and excretion (ADME). hwb.gov.in This data is essential for predicting the pharmacokinetic profile of the drug in humans. For instance, preclinical studies have shown that chlorpromazine concentrates in the lungs and brain, a finding that was later confirmed in human post-mortem studies. nih.gov

The use of isotopically labeled compounds allows for the direct comparison of metabolic pathways between animals and humans, helping to identify potential species differences. This information is crucial for selecting appropriate animal models for preclinical safety and efficacy studies. nih.gov Furthermore, data from preclinical isotopic research can inform the design of early-phase clinical trials, such as studies investigating drug metabolism in human volunteers. clinicaltrials.gov The ultimate goal is to use these translational methodologies to improve the prediction of clinical outcomes and reduce the high attrition rate of drug candidates in clinical development. europa.eu

Q & A

Q. How to address conflicting ecotoxicity data (H412) in environmental fate studies?

  • Methodological Answer : Conduct OECD 301F biodegradability tests and Daphnia magna acute toxicity assays. Compare results with computational models (e.g., ECOSAR) to identify hydrolysis products. Mitigate risks via wastewater neutralization (pH 7–8) .

Data Interpretation and Troubleshooting

Q. Why might isotopic dilution affect Chlorpromazine-13C,d3 quantification in tissue samples?

  • Methodological Answer : Matrix effects (e.g., phospholipids in liver homogenates) can suppress ionization. Apply matrix-matched calibration and isotope-coded internal standards (e.g., Chlorpromazine-d6) to correct recovery rates .

Q. How to troubleshoot low yields in Chlorpromazine-13C,d3 synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (1:1.2 molar ratio of phenothiazine to labeled propylamine). Use anhydrous conditions (Karl Fischer titration <0.1% H2O) and monitor intermediates via FTIR (C-N stretch at 1,250 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.